5,6-Dibromopyridin-2-amine
Overview
Description
5,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 5th and 6th positions and an amino group at the 2nd position of the pyridine ring . This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th and 6th positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate are typically used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
5,6-Dibromopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5,6-Dibromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amino group allow it to participate in various chemical reactions, forming covalent bonds with target molecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridin-2-amine: Similar structure but with bromine atoms at the 3rd and 5th positions.
2,6-Dibromopyridine: Lacks the amino group, with bromine atoms at the 2nd and 6th positions
Uniqueness
5,6-Dibromopyridin-2-amine is unique due to the specific positioning of the bromine atoms and the presence of the amino group. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
5,6-dibromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETWFMYLBKUBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546850 | |
Record name | 5,6-Dibromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-11-7 | |
Record name | 5,6-Dibromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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